molecular formula C9H12N2O B13132805 2-Amino-4-ethylbenzamide

2-Amino-4-ethylbenzamide

Cat. No.: B13132805
M. Wt: 164.20 g/mol
InChI Key: KKGKMXWJPZPJLM-UHFFFAOYSA-N
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Description

2-Amino-4-ethylbenzamide is an organic compound with the molecular formula C9H12N2O. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by the presence of an amino group (-NH2) and an ethyl group (-C2H5) attached to the benzene ring, along with an amide functional group (-CONH2). Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-ethylbenzamide can be achieved through various methods. One common approach involves the direct condensation of 4-ethylbenzoic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically requires elevated temperatures and may be catalyzed by acidic or basic catalysts.

Industrial Production Methods: In industrial settings, the production of benzamides often involves the use of green chemistry principles. For example, the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth has been reported as an efficient and eco-friendly method . This approach offers advantages such as low reaction times, high yields, and the use of reusable catalysts.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-ethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The ethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-Amino-4-ethylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-ethylbenzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives are known to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. Additionally, they may interact with other enzymes and receptors, modulating various biological pathways.

Comparison with Similar Compounds

    2-Aminobenzamide: Lacks the ethyl group, making it less hydrophobic.

    4-Ethylbenzamide: Lacks the amino group, reducing its ability to form hydrogen bonds.

    2-Amino-3-methylbenzamide: Contains a methyl group instead of an ethyl group, affecting its steric properties.

Uniqueness: 2-Amino-4-ethylbenzamide is unique due to the presence of both an amino group and an ethyl group on the benzene ring. This combination enhances its solubility, reactivity, and biological activity compared to other benzamide derivatives .

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-amino-4-ethylbenzamide

InChI

InChI=1S/C9H12N2O/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2,10H2,1H3,(H2,11,12)

InChI Key

KKGKMXWJPZPJLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)N)N

Origin of Product

United States

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